Isothiazolo[3,4-b]pyridine

Synthetic chemistry Heterocycle synthesis Procurement specification

Isothiazolo[3,4-b]pyridine (CAS 42242-07-9) is the parent, unsubstituted scaffold validated by Amgen (WO2018119183A3) for covalent KRAS G12C inhibitors and Syngenta (WO2023156398A1) for herbicides. CRITICAL: only this [3,4-b] isomer maps to the Amgen IP; the extensively kinased [4,3-b] and [5,4-b] isomers address GAK, not KRAS. The [4,5-b] isomer is confirmed inactive. Request isomer-verified material with ¹H/¹³C NMR matched to Cordes et al. (2024) or Taurins & Khouw (1973) reference data. For elaboration, consider 3-amino intermediate (CAS 42242-06-8).

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 42242-07-9
Cat. No. B8289327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[3,4-b]pyridine
CAS42242-07-9
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CC2=CSN=C2N=C1
InChIInChI=1S/C6H4N2S/c1-2-5-4-9-8-6(5)7-3-1/h1-4H
InChIKeyRVKNSWDZQDXTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isothiazolo[3,4-b]pyridine (CAS 42242-07-9): Core Scaffold Identity, Physicochemical Properties, and Isomeric Context for Procurement Specification


Isothiazolo[3,4-b]pyridine (CAS 42242-07-9; molecular formula C₆H₄N₂S; molecular weight 136.18 g/mol; IUPAC name [1,2]thiazolo[3,4-b]pyridine) is the parent unsubstituted member of the isothiazolopyridine family — a class of bicyclic heterocycles formed by the [3,4-b] fusion of a pyridine ring to an isothiazole moiety [1]. First synthesized and spectroscopically characterized by Taurins and Khouw in 1973 alongside its three closest isomeric congeners ([4,3-b], [5,4-b], and [5,4-c]), the compound was recently subjected to the first X-ray crystallographic structure determination and updated ¹H/¹³C NMR and IR characterization in 2024, with its melting point also reported [2]. The [3,4-b] isomer serves as the core scaffold for derivative series claimed in both pharmaceutical patent families (KRAS G12C inhibitors, WO2018119183A3 by Amgen) and agrochemical patent families (herbicides, WO2023156398A1 by Syngenta), as well as in azo dye colorant compositions (US7947815 by Fujifilm).

Why Isothiazolo[3,4-b]pyridine Cannot Be Interchanged with Other Isothiazolopyridine Isomers: Regiochemical Identity Determines Biological and Synthetic Outcomes


The isothiazolopyridine scaffold exists in at least four distinct ring-fusion regioisomers — [3,4-b], [4,3-b], [5,4-b], and [5,4-c] — each prepared from a different pyridine starting material via divergent synthetic routes [1]. Critically, biological activity is exquisitely sensitive to fusion geometry: while 3,5- and 3,6-disubstituted isothiazolo[4,3-b]pyridine derivatives achieve low nanomolar GAK binding affinity (most potent analog IC₅₀ = 0.024 µM) [2], the closely related isothiazolo[4,5-b]pyridine scaffold yields derivatives that are completely devoid of GAK inhibitory activity — with none of the newly synthesized compounds showing any measurable GAK binding [3]. Even within a single isomeric scaffold, the substitution position profoundly affects target engagement: 3,7-disubstituted isothiazolo[4,3-b]pyridine is completely inactive as a GAK ligand, while 3,5- and 3,6-disubstituted congeners retain binding affinity [4]. Therefore, generic or isomeric substitution — even between compounds sharing the same elemental composition — carries an unacceptably high risk of total loss of the desired biological or functional property.

Quantitative Differentiation Evidence for Isothiazolo[3,4-b]pyridine (CAS 42242-07-9) Against Its Closest Isomeric and Scaffold Comparators


Synthetic Route and Starting Material Differentiation: [3,4-b] Isomer Requires 2-Aminonicotinonitrile, Not Interchangeable with [4,3-b] or [5,4-b] Precursors

The [3,4-b] isomer is synthesized from 2-aminonicotinonitrile in three sequential steps: (i) reaction with NH₃ and H₂S to produce 2-aminothionicotinamide; (ii) oxidative cyclization with H₂O₂ to yield 3-aminoisothiazolo[3,4-b]pyridine; (iii) diazotization and reduction with hypophosphorous acid to afford the parent isothiazolo[3,4-b]pyridine [1]. In contrast, the [4,3-b] isomer requires 3-aminopicolinonitrile as the starting material, while the [5,4-b] isomer uses 2-chloronicotinonitrile and proceeds through an entirely different chemical route involving Raney nickel-catalyzed reduction with formic acid, thiocyanation, and ammonia-mediated cyclization [1]. The [5,4-c] isomer uses 4-acetyl-3-thiocyanopyridine as its precursor [1]. Each isomer therefore imposes a unique starting-material requirement and synthetic sequence.

Synthetic chemistry Heterocycle synthesis Procurement specification

GAK Kinase Inhibition: Complete Inactivity of [4,5-b] Isomer vs. Nanomolar Potency of [4,3-b] Isomer — Regiochemistry Is Decisive

The isothiazolo[4,3-b]pyridine scaffold has been extensively validated as a GAK inhibitor chemotype, with the most potent 3,5-disubstituted analog achieving a GAK IC₅₀ of 0.024 µM (24 nM) and demonstrating antiviral activity against dengue virus [1]. In stark contrast, an exhaustive exploration of the isomeric isothiazolo[4,5-b]pyridine scaffold — encompassing 3,5- and 3,6-dihalogenated key building blocks elaborated with diverse substituents (N-, O-, and S-nucleophiles, Suzuki and Sonogashira coupling products) — revealed that none of the newly synthesized compounds exhibited any measurable GAK inhibitory activity [2]. Molecular modeling rationalized this complete lack of GAK binding as a consequence of the altered fusion geometry [2]. The [3,4-b] isomer represents a distinct scaffold with its own substitution vectors and patent-protected applications.

Kinase inhibition Antiviral drug discovery Cyclin G-associated kinase (GAK)

Substitution Vector Sensitivity Within a Single Isomeric Scaffold: 3,7-Disubstitution Abolishes GAK Affinity While 3,5- and 3,6-Disubstitution Retain Activity

Even when the correct isomeric scaffold is selected, the precise substitution pattern on the bicyclic core is a decisive determinant of biological activity. Within the isothiazolo[4,3-b]pyridine series, the 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-disubstituted analog was found to be completely devoid of GAK affinity, while its 3,5- and 3,6-disubstituted congeners — bearing identical substituents at different ring positions — retained measurable GAK binding [1]. This demonstrates that both the isomeric scaffold identity AND the substitution vector must be explicitly specified for any biologically directed application.

Structure-activity relationship (SAR) Kinase inhibitor design Substitution vector

KRAS G12C Inhibitor Patent: Isothiazolo[3,4-b]pyridine Selected as One of Six Privileged Heterocyclic Cores in Amgen's Oncology Program

Amgen's international patent application WO2018119183A3 (priority date December 22, 2016) discloses benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine, and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors for treating lung, pancreatic, and colorectal cancers [1]. The inclusion of the isothiazolo[3,4-b]pyridine core alongside five other established heterocyclic systems in this high-value oncology patent family demonstrates that this specific isomer has been internally validated by a major pharmaceutical company as a privileged scaffold for addressing the KRAS G12C target — one of the most important oncology targets of the past decade [1]. Notably, the other isothiazolopyridine isomers ([4,3-b], [5,4-b], [4,5-b], [5,4-c]) are absent from the claims, indicating a deliberate selection of the [3,4-b] fusion pattern.

KRAS G12C Oncology Privileged scaffold Medicinal chemistry

Agrochemical Patent Exclusivity: Syngenta Claims Isothiazolo[3,4-b]pyridines as Herbicides in Stand-Alone Patent Family

Syngenta Crop Protection AG's international patent application WO2023156398A1 (published August 24, 2023) is specifically directed to isothiazolo[3,4-b]pyridines of Formula (I) and their agronomically acceptable salts as herbicidal compounds, compositions, and methods for controlling weeds [1]. The patent explicitly states that one enantiomer typically has enhanced biological activity compared to the other [1]. The existence of a dedicated, isomer-specific herbicide patent from a major agrochemical company for the [3,4-b] scaffold — independent of any other isothiazolopyridine isomer — establishes a distinct industrial application space that is not shared by the [4,3-b], [5,4-b], or [4,5-b] isomers, which are primarily explored in pharmaceutical kinase inhibitor contexts.

Agrochemical Herbicide Crop protection Patent exclusivity

First X-Ray Crystallographic Characterization and Updated Spectroscopic Data: Definitive Structural Identity Confirmation for Quality Control

Until 2024, the structural characterization of isothiazolo[3,4-b]pyridine relied exclusively on the original 1973 NMR and UV spectroscopic data reported by Taurins and Khouw [1]. Cordes, Smellie, and Chalmers (2024) reported the first X-ray crystallographic structure determination of the title compound, providing unambiguous three-dimensional structural confirmation, along with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data, and the experimentally determined melting point [2]. This definitive structural characterization — available for the [3,4-b] isomer specifically — provides a unique quality control anchor that is not universally available across all isothiazolopyridine isomers.

X-ray crystallography Structural characterization Quality control Analytical reference

Optimal Procurement and Application Scenarios for Isothiazolo[3,4-b]pyridine (CAS 42242-07-9) Based on Verified Differentiation Evidence


KRAS G12C Covalent Inhibitor Medicinal Chemistry Programs

For medicinal chemistry teams pursuing covalent KRAS G12C inhibitors, isothiazolo[3,4-b]pyridine represents one of only six heterocyclic core scaffolds validated by Amgen's patent family (WO2018119183A3) for this premier oncology target [1]. Procurement of the correct [3,4-b] isomer — rather than the more extensively kinase-profiled [4,3-b] or [5,4-b] isomers — ensures access to the specific substitution vectors and intellectual property space defined by this patent family. The 3-amino derivative (CAS 42242-06-8) serves as the key synthetic intermediate for further elaboration via diazotization, cross-coupling, or nucleophilic substitution at position 3 [2]. Researchers should verify isomer identity by matching ¹H NMR and ¹³C NMR data against the updated 2024 Molbank reference dataset or the original 1973 Taurins & Khouw spectral assignments [2][3].

Agrochemical Herbicide Lead Discovery and Crop Protection R&D

Agrochemical research organizations pursuing novel herbicide modes of action should prioritize the [3,4-b] isomer based on Syngenta's dedicated patent family (WO2023156398A1), which specifically claims isothiazolo[3,4-b]pyridines of Formula (I) as herbicidal compounds [4]. No other isothiazolopyridine isomer enjoys a comparable stand-alone agrochemical patent estate. The patent explicitly notes that individual enantiomers can display enhanced biological activity, making enantiomerically enriched or resolved material a relevant procurement consideration for structure-activity studies [4]. The [3,4-b] scaffold is distinct from the thiazolopyridine and isothiazolopyridone scaffolds explored by Bayer for acyl-ACP thioesterase (FAT) inhibition, offering an alternative chemotype for herbicide discovery [4].

Kinase Selectivity Profiling and Chemical Biology Tool Compound Development

For chemical biology groups developing selective kinase inhibitors, the isothiazolopyridine scaffold family exemplifies how fusion regiochemistry governs kinase targeting. The [3,4-b] isomer occupies a distinct position in the isomeric landscape: unlike the [4,3-b] isomer (validated for GAK with IC₅₀ as low as 0.024 µM) [5] or the [5,4-b] isomer (selective GAK inhibitors with low nanomolar binding) [6], the [3,4-b] scaffold's substitution vectors may offer differentiated selectivity profiles when elaborated. Critically, researchers must avoid the [4,5-b] isomer, which has been definitively shown to be completely inactive as a GAK binder across all derivatives tested [7]. Procurement should include explicit isomer certification and, where possible, X-ray or NMR confirmation against the Cordes et al. (2024) reference structure [2].

Functional Azo Dye and Colorant Development for Ink-Jet and Thermal Transfer Applications

For materials chemistry groups developing sulfur- and nitrogen-containing heterocyclic azo dyes, isothiazolo[3,4-b]pyridine serves as the diazo component for generating dyes with high molecular extinction coefficients, as claimed in Fujifilm's US7947815 patent [8]. The [3,4-b] isomer's unique fusion geometry contributes to the electronic properties that underpin the hue, fastness, and extinction coefficient characteristics of the resulting azo chromophores. The 3-aminoisothiazolo[3,4-b]pyridine intermediate (CAS 42242-06-8) is the direct precursor for diazotization and subsequent coupling with phenol-based couplers to yield blue and greenish-blue shades [8][9]. This application domain is distinct from the pharmaceutical and agrochemical uses of other isothiazolopyridine isomers.

Quote Request

Request a Quote for Isothiazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.